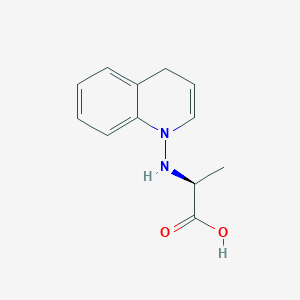

D-Quinoylalanine

説明

D-Quinoylalanine is a synthetic amino acid derivative characterized by a quinoline moiety attached to the D-isomer of alanine. Quinoline, a heterocyclic aromatic compound with a bicyclic structure (benzene fused to a pyridine ring), is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Structure

3D Structure

特性

分子量 |

217.24 |

|---|---|

製品の起源 |

United States |

類似化合物との比較

Structural Comparison with Similar Compounds

Quinoline Derivatives

D-Quinoylalanine shares structural homology with other quinoline-based compounds, such as 8-hydroxyquinoline and chloroquine, which are renowned for their metal-chelating and antimalarial properties, respectively. Key differences lie in the substitution patterns and functional groups:

- 8-Hydroxyquinoline: Features a hydroxyl group at the 8-position, enabling strong metal coordination .

- Chloroquine: Contains a chlorine-substituted quinoline ring and a diethylpentyl side chain, enhancing its lipophilicity and cellular uptake .

Amino Acid Derivatives

Compared to canonical amino acids and their analogs:

- D-Alanine: The D-configuration confers resistance to enzymatic degradation, a trait shared with D-Quinoylalanine. However, the quinoline moiety introduces steric and electronic effects absent in standard amino acids .

- DL-Phenylalanine: While both contain aromatic side chains, phenylalanine’s benzyl group lacks the nitrogen heteroatom present in quinoline, reducing its capacity for π-π stacking and hydrogen bonding .

Heterocyclic Non-Amino Acid Compounds

- Quinoxaline: A bicyclic compound with two nitrogen atoms, similar to quinoline. However, quinoxaline’s symmetrical structure and lack of a fused benzene ring limit its conformational flexibility compared to D-Quinoylalanine .

- Diphenylamine Analogs: These compounds, such as tofenamic acid, feature two benzene rings linked by an amine group. Unlike D-Quinoylalanine, they lack the pyridine ring and amino acid backbone, resulting in distinct pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Notes:

- D-Quinoylalanine’s moderate solubility and logP suggest balanced hydrophilicity-lipophilicity, ideal for blood-brain barrier penetration .

- Chloroquine’s high logP correlates with prolonged tissue retention but increased toxicity risks .

Antimicrobial Potential

Quinoline derivatives like chloroquine and 8-hydroxyquinoline exhibit broad-spectrum antimicrobial activity. D-Quinoylalanine’s amino acid backbone may enhance target specificity by mimicking natural substrates of bacterial enzymes, reducing off-target effects .

Anticancer Activity

Quinoline-containing compounds often inhibit topoisomerases or histone deacetylases (HDACs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。